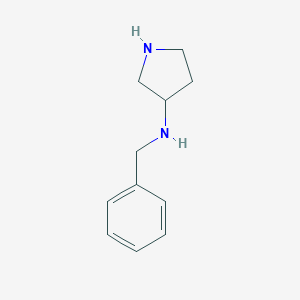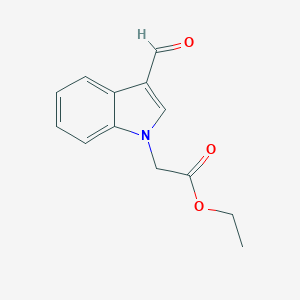![molecular formula C10H17NO B182754 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 2157-47-3](/img/structure/B182754.png)
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime is a chemical compound with the molecular formula C10H17NO. It is known for its unique bicyclic structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime can be synthesized through the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (fenchone) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The bicyclic structure of the compound also contributes to its unique reactivity and binding properties.
類似化合物との比較
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one (Fenchone): The parent ketone from which the oxime is derived.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime (Camphor oxime): A stereoisomer with similar structural features.
Uniqueness
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its specific bicyclic structure and the presence of the oxime functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
特性
CAS番号 |
2157-47-3 |
|---|---|
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC名 |
(NE)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8- |
InChIキー |
POYGWXWGOBEMAT-FLIBITNWSA-N |
SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
異性体SMILES |
CC\1(C2CCC(C2)(/C1=N\O)C)C |
正規SMILES |
CC1(C2CCC(C2)(C1=NO)C)C |
| 2157-47-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)




![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)

